5-Fluoro-3-hydroxyquinolin-2(1H)-one is a synthetic compound belonging to the class of hydroxyquinolinones, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antiviral and anticancer research.
5-Fluoro-3-hydroxyquinolin-2(1H)-one falls under the category of heterocyclic compounds, specifically quinolines. It is classified as a fluorinated derivative due to the presence of a fluorine atom at the 5-position of the quinoline ring. This modification can significantly influence its biological activity and pharmacokinetic properties.
The synthesis of 5-Fluoro-3-hydroxyquinolin-2(1H)-one can be achieved through several methods, including:
The synthesis typically starts with readily available precursors such as 3-amino-4-fluorophenol. The reaction conditions may include acidic or basic catalysts, and temperature control is crucial to manage exothermic reactions during cyclization. For example, a recent method reported yields exceeding 75% through careful temperature management during quenching .
The molecular structure of 5-Fluoro-3-hydroxyquinolin-2(1H)-one can be represented as follows:
The compound features a quinoline ring system with a hydroxyl group at the 3-position and a fluorine substituent at the 5-position. This configuration is critical for its biological activity and interaction with target proteins.
5-Fluoro-3-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
These reactions are often influenced by factors such as solvent choice, temperature, and the presence of catalysts. For instance, nucleophilic substitution reactions typically require polar aprotic solvents to facilitate the reaction mechanism effectively.
The mechanism of action for 5-Fluoro-3-hydroxyquinolin-2(1H)-one is primarily linked to its ability to interact with specific biological targets, such as enzymes involved in viral replication or cancer cell proliferation.
Research indicates that modifications in the quinoline structure can enhance potency against specific viral strains or cancer cell lines, making structure-activity relationship studies essential for optimizing efficacy.
5-Fluoro-3-hydroxyquinolin-2(1H)-one has potential applications in various fields:
The construction of the quinolinone scaffold in 5-fluoro-3-hydroxyquinolin-2(1H)-one employs both classical and innovative cyclization methodologies. The Gould-Jacobs reaction remains a cornerstone, involving condensation of 5-fluoroaniline derivatives with diethyl ethoxymethylenemalonate. Subsequent thermal cyclization at 250°C yields the 4-oxo intermediate, which undergoes hydrolysis and decarboxylation to afford the 3-hydroxyquinolinone core. However, this method suffers from moderate yields (30–40%) due to harsh conditions and competing decarboxylation side reactions [3]. The Conrad-Limpach protocol offers an alternative via condensation of 5-fluoroaniline with β-ketoesters (e.g., ethyl acetoacetate), followed by high-temperature cyclization (200–250°C) in high-boiling solvents like diphenyl ether. This route achieves improved yields (up to 95%) but requires specialized solvents that complicate purification [3] [5].
A modern approach leverages CO₂-mediated cyclization, where o-alkynylanilines bearing fluorine substituents undergo AgNO₃/DBU-catalyzed carboxylative cyclization. This single-pot transformation occurs under mild conditions (1 atm CO₂, MeCN, 60°C) and fixes CO₂ into the quinolinone C-4 carbonyl group. Polyfluorinated TIPS- and TMS-acetylene precursors cyclize efficiently with yields exceeding 75%, positioning this as a sustainable strategy [2].
Table 1: Cyclization Methods for 5-Fluoro-3-hydroxyquinolin-2(1H)-one Synthesis
Method | Starting Materials | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Gould-Jacobs | 5-Fluoroaniline + diethyl ethoxymethylenemalonate | 250°C, mineral oil | 30–40 | Low yield, decarboxylation side products |
Conrad-Limpach | 5-Fluoroaniline + ethyl acetoacetate | 200–250°C, diphenyl ether | 85–95 | Solvent removal challenges |
CO₂-mediated cyclization | Polyfluorinated o-alkynylanilines | AgNO₃/DBU, 1 atm CO₂, 60°C | 75–82 | Requires silver catalyst |
Regioselective fluorination is critical for optimizing the bioactivity of quinolinone derivatives. Late-stage electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) or DAST (diethylaminosulfur trifluoride) enables direct C-5 fluorination of preformed 3-hydroxyquinolin-2(1H)-one scaffolds. This method selectively targets the electron-rich C-5 position but requires anhydrous conditions and yields mixed regioisomers (∼60:40 C-5:C-7 ratio) [3].
Directed ortho-metalation (DoM) strategies overcome regiochemical challenges. ortho-Directing groups (e.g., carbamates) at the aniline nitrogen facilitate lithiation at C-5, followed by reaction with NFSI or Selectfluor. This approach achieves >95% regioselectivity but necessitates multi-step sequences and cryogenic conditions (−78°C) [4]. Alternatively, biosynthetic engineering exploits fluoromalonyl-CoA extender units engineered via trans-acyltransferase (trans-AT) mutants. The F190V mutant of DszAT selectively loads fluoromalonyl-CoA over malonyl-CoA (79 ± 5% selectivity), enabling site-specific fluorine incorporation during polyketide cyclization [4].
Table 2: Regioselective Fluorination Strategies
Technique | Regioselectivity | Key Reagent/Catalyst | Directing Group | Yield (%) |
---|---|---|---|---|
Electrophilic fluorination | C-5 (moderate) | NFSI/DAST | None | 45–60 |
Directed ortho-metalation | C-5 (>95%) | n-BuLi/NFSI | Carbamate | 70–85 |
Engineered trans-AT | Variable (module-specific) | F190V DszAT + fluoromalonyl-CoA | N/A | 60–75 |
Transition metal catalysis streamlines intramolecular cyclizations to form the quinolinone core. Palladium-based systems (e.g., PdCl₂ or Pd(OAc)₂) catalyze the cyclization of N-(2-alkynyl)anilides via oxypalladation of alkynes. Key to success is the use of trifluoroacetic acid (TFA) as a solvent, which facilitates protodepalladation and regenerates the active catalyst. This method delivers 5-fluoro-3-hydroxyquinolin-2(1H)-one derivatives in 80–92% yield at ambient temperature and tolerates bromo or formyl functional groups [7]. Silver catalysis (AgNO₃) synergizes with DBU to promote carboxylative cyclization of o-alkynylanilines with CO₂. The DBU activates CO₂ by forming a carbamate intermediate, while Ag⁺ coordinates the alkyne to enhance electrophilicity. This system operates under mild conditions (1 atm CO₂, 60°C) and achieves 75–82% yield [2] [7].
Brønsted acid/base catalysts offer metal-free alternatives. Eaton’s reagent (P₂O₅/CH₃SO₃H) mediates cyclization of N-aryl-β-ketoamides at 25°C via in situ enolization and electrophilic aromatic substitution. Conversely, DBU alone catalyzes ring closure of o-vinyl anilides through Michael-type additions, yielding 75–88% of products. These methods avoid transition metals but require stoichiometric acid/base loadings [5] [7].
Table 3: Catalytic Systems for Cyclization
Catalyst System | Substrate Class | Conditions | Yield (%) | Functional Group Tolerance |
---|---|---|---|---|
Pd(OAc)₂/TFA | N-(2-Alkynyl)anilides | RT, 12 h | 80–92 | Br, CHO, OMe |
AgNO₃/DBU/CO₂ | o-Alkynylanilines | 60°C, 1 atm CO₂, 24 h | 75–82 | F, CF₃, SiR₃ |
Eaton’s reagent | N-Aryl-β-ketoamides | 25°C, 1 h | 85–90 | NO₂, CN |
DBU | o-Vinyl anilides | 80°C, DMSO, 6 h | 75–88 | COOR, SO₂Ar |
The 3-hydroxy group in 5-fluoro-3-hydroxyquinolin-2(1H)-one serves as a versatile handle for structural diversification. Etherification employs Mitsunobu conditions (PPh₃/DIAD) with primary or benzylic alcohols to yield 3-alkoxyquinolin-2-ones. This reaction proceeds via SN₂ displacement and exhibits excellent regioselectivity for the 3-position over N-1. Sterically hindered alcohols (e.g., tert-butanol) reduce yields to 40–50% due to competing elimination [5]. Esterification uses acyl chlorides (RCOCl) or anhydrides in pyridine/DMAP to afford 3-acyloxy derivatives. In situ activation with DCC/DMAP facilitates coupling with carboxylic acids, yielding esters with electron-withdrawing groups (e.g., cinnamoyl, nicotinoyl) in 70–85% yields [2] [5].
Amidation requires prior conversion of the 3-hydroxy group to a leaving group. Mesylation (MsCl/Et₃N) generates a mesylate intermediate, which undergoes SNAr with primary/secondary amines (e.g., piperazine, morpholine) in acetonitrile at 60°C. Alternatively, palladium-catalyzed aminocarbonylation inserts CO into the C–O bond, directly yielding 3-carboxamides. This method is ideal for synthesizing tertiary amides but requires pressurized CO (20 atm) [5].
Hybrid scaffolds merging quinolinone cores with pharmacophores like cinnamic or benzoic acids enhance bioactivity profiles. Suzuki-Miyaura cross-coupling is pivotal for constructing biaryl hybrids. Bromination at C-6 of the quinolinone core using Br₂/AcOH yields 6-bromo derivatives, which undergo Pd(PPh₃)₄-catalyzed coupling with cinnamic/benzoic acid boronic esters. Electron-deficient boronic esters (e.g., 4-CF₃-phenyl) couple efficiently (75–88% yield), while ortho-substituted variants require bulky ligands (SPhos) to suppress homocoupling [5].
Ester/acyl linkage strategies tether carboxylic acid pharmacophores to the 3-hydroxy group. DCC/DMAP-mediated esterification conjugates cinnamic acids to quinolinones, producing hybrids with extended π-systems. Similarly, N-(carboxyalkyl)quinolinones are synthesized via alkylation of the 3-hydroxy group with bromoacetic acid, followed by amidation with aryl amines. These hybrids exhibit dual targeting capabilities—e.g., tubulin polymerization inhibition (from cinnamoyl) combined with topoisomerase II inhibition (from quinolinone) [5].
Table 4: Hybrid Quinolinone Scaffolds and Their Applications
Hybrid Type | Synthetic Route | Key Pharmacophore | Biological Activity | Yield (%) |
---|---|---|---|---|
Quinolinone-cinnamic acid | Suzuki coupling (C-6) | 4-Hydroxycinnamoyl | Antiproliferative (IC₅₀: 12 nM) | 75–88 |
Quinolinone-benzoic acid | Esterification (3-OH) | 2-Fluorobenzoic acid | Antimicrobial (MIC: 0.5 µg/mL) | 70–82 |
N-Arylquinolinone amide | SNAr of 3-mesylate | 4-(Piperazin-1-yl)aniline | Serotonin receptor antagonism | 65–78 |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: